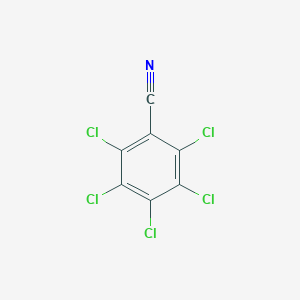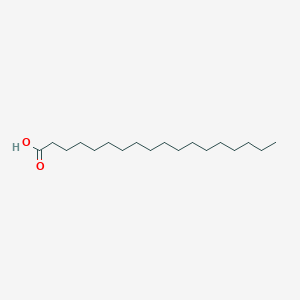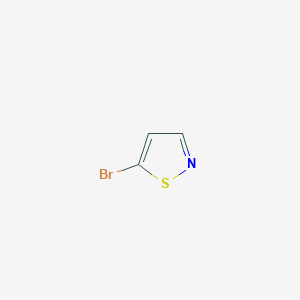![molecular formula C16H14N4O4 B043052 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid CAS No. 124676-19-3](/img/structure/B43052.png)
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
概要
説明
The chemical compound belongs to a class of compounds known for their intricate molecular structures and potential biological activities. Research into similar compounds, such as benzoxazolones and triazole derivatives, indicates a broad interest in their synthesis, structural elucidation, and the exploration of their chemical and physical properties due to their relevance in various scientific fields, including medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of complex molecules like "2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid" involves multi-step synthetic routes. Studies have shown that the synthesis of related compounds often includes the use of hydrazine derivatives, esterification processes, and reactions utilizing dicyclohexylcarbodiimide (DCC) in solvents like tetrahydrofuran (THF) to achieve desired esters or amides (Mincheva et al., 1994).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray diffraction and quantum chemical calculations have been employed to elucidate the structures of similar compounds, revealing intricate details about molecular conformations and the effects of intermolecular interactions on their structural stability (Ai Wang et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with amines, acids, or other reagents that can modify the molecular scaffold, leading to new derivatives with potentially unique properties. For instance, reactions with primary amines in the presence of acetic or perchloric acid can lead to the formation of thiazoles or other heterocyclic structures, indicating a versatile chemical behavior that can be exploited for the synthesis of targeted molecules (Kalcheva et al., 1993).
科学的研究の応用
1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They are not found in nature, but have found broad applications in various fields :
-
Drug Discovery : 1,2,3-triazoles are often seen in experimental drug candidates and approved drugs, such as tazobactam, cefatrizine or rufinamide . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability , which make them structurally resemble to the amide bond, mimicking an E or a Z amide bond .
-
Organic Synthesis : The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
-
Polymer Chemistry : The CuAAC reaction has seen applications in dendrimer and polymer synthesis .
-
Supramolecular Chemistry : 1,2,3-triazoles have a wide range of applications in supramolecular chemistry .
-
Bioconjugation : The CuAAC reaction has seen applications in bioconjugation chemistry .
-
Chemical Biology : 1,2,3-triazoles have applications in chemical biology .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis.
将来の方向性
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-15(22)14(20-13-9-5-4-8-12(13)18-19-20)17-16(23)24-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGQJZQVLAXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401861 | |
| Record name | (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid | |
CAS RN |
124676-19-3 | |
| Record name | (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)







